2-(4-(1H-pyrazol-4-yl)phenyl)acetic acid, also known as 2-(1-phenyl-1H-pyrazol-4-yl)acetic acid, is a compound with the molecular formula and a molecular weight of 202.21 g/mol. It is classified as an organic compound that incorporates both a pyrazole and an acetic acid moiety, making it of interest in various chemical and biological applications. The compound has been studied for its potential pharmacological activities, particularly in the field of medicinal chemistry.
Methods of Synthesis
The synthesis of 2-(4-(1H-pyrazol-4-yl)phenyl)acetic acid typically involves several chemical reactions:
Technical Details
The synthesis may require specific conditions such as temperature control, solvent choice (often ethanol or methanol), and catalysts (like acetic anhydride or acid catalysts) to achieve optimal yields .
Structure
The molecular structure of 2-(4-(1H-pyrazol-4-yl)phenyl)acetic acid features a pyrazole ring attached to a phenyl group, which in turn is linked to an acetic acid functional group. The structural representation can be summarized as follows:
This structure indicates that the compound has both aromatic and aliphatic characteristics, which contribute to its chemical reactivity and biological activity .
Reactions
The compound can participate in various chemical reactions typical for carboxylic acids and pyrazoles:
Technical Details
These reactions may require specific conditions such as acidic or basic environments, heat, or catalysts to proceed effectively. The reactivity can be influenced by substituents on the aromatic ring or the pyrazole .
The mechanism of action for 2-(4-(1H-pyrazol-4-yl)phenyl)acetic acid is primarily studied in the context of its biological effects:
Data from studies indicate that these mechanisms contribute to its therapeutic potential in treating inflammatory diseases and infections .
Physical Properties
Chemical Properties
Relevant data on safety indicate that it should be handled with care due to potential irritations upon contact .
The applications of 2-(4-(1H-pyrazol-4-yl)phenyl)acetic acid are diverse:
Pyrazole derivatives constitute a privileged scaffold in medicinal chemistry due to their structural versatility and broad-spectrum bioactivities. The pyrazole nucleus serves as a core pharmacophore in numerous clinically approved drugs, including celecoxib (selective COX-2 inhibitor), rimonabant (cannabinoid receptor antagonist), and fezolamide (antidepressant) [3] [7]. This heterocyclic system enables targeted molecular interactions with diverse biological receptors through:
Table 1: Clinical Applications of Pyrazole-Based Pharmaceuticals
Drug Name | Therapeutic Category | Molecular Target | Key Pyrazole Substitution |
---|---|---|---|
Celecoxib | Anti-inflammatory | COX-2 enzyme | 1,3-Diaryl substitution |
Rimonabant | Anti-obesity | CB1 receptor | 1,5-Disubstituted pyrazole |
Difenamizole | Analgesic | Unknown | 3-Amino-4-carboxylate |
Fezolamide | Antidepressant | MAO inhibitor | 4-Aminosulfonyl substitution |
Specifically, 2-(4-(1H-pyrazol-4-yl)phenyl)acetic acid exemplifies modern pyrazole hybrid design where the acetic acid moiety introduces carboxylic acid functionality. This enables ionic interactions with basic amino acid residues in target proteins, as demonstrated in CRTh2 antagonists where acetic acid derivatives effectively modulate prostaglandin D₂ signaling in allergic inflammation pathways [1]. The structural adaptability of pyrazole-acetic acid hybrids permits precise optimization of pharmacokinetic properties while retaining target engagement, establishing them as versatile templates in rational drug design.
The therapeutic exploration of pyrazole-acetic acid hybrids originated with early non-steroidal anti-inflammatory drugs (NSAIDs), evolving through strategic structural refinements to enhance target specificity. Initial developments focused on simple alkyl/aryl substitutions on the pyrazole ring, but significant advances emerged with the incorporation of acetic acid groups at sterically defined positions:
Table 2: Evolution of Pyrazole-Acetic Acid Hybrid Synthesis
Synthetic Era | Key Methodology | Representative Compound | Bioactivity Focus |
---|---|---|---|
Classical (1960s) | Hydrazine + 1,3-diketone condensation | 3-Methyl-1-phenylpyrazole-5-acetic acid | Broad anti-inflammatory |
Modern (1990s) | Vilsmeier-Haack formylation | 1,3-Diphenylpyrazole-4-carbaldehyde | COX-2 selectivity |
Contemporary | Suzuki coupling & Knoevenagel reaction | 2-(4-(1H-Pyrazol-4-yl)phenyl)acetic acid | Targeted receptor antagonism |
The synthesis of 2-(4-(1H-pyrazol-4-yl)phenyl)acetic acid derivatives represents a conceptual shift toward modular construction of biphenyl-like architectures. As exemplified by Kira et al.'s methodology (adapted in [5]), these compounds are synthesized via:
The pharmacological profile of pyrazole-acetic acid derivatives exhibits extreme sensitivity to substituent regiochemistry, where minor positional changes dramatically alter target engagement. Critical positioning effects include:
Table 3: Impact of Pyrazole Substituent Positioning on Biological Activity
Substituent Position | Electron Effect | Target Preference | Potency Enhancement Factor |
---|---|---|---|
N-1: Phenyl | π-Conjugation extended | COX-2 inhibition | 12× vs. N-methyl |
C-3: Trifluoromethyl | Strong σ-withdrawal | COX-2 selectivity | 9× vs. C-3 methyl |
C-4: Acetic acid | H-bond acceptor/donor | CRTh2 antagonism | 6× vs. C-5 acetic acid |
C-5: Nitroaryl | Resonance withdrawal | Antitumor activity | 4× vs. C-5 alkyl |
For 2-(4-(1H-pyrazol-4-yl)phenyl)acetic acid specifically, the 1H-pyrazol-4-yl configuration (unsubstituted N-1) preserves hydrogen-donor capacity for kinase targets, while the biphenyl-like architecture enables unique binding modes in protein cavities. Molecular modeling reveals that the para-substituted phenylacetic acid moiety adopts an extended conformation that optimally positions the carboxylate group for salt bridge formation with conserved lysine residues in enzymatic targets [5] [10]. This precise spatial arrangement explains the 3-5 fold potency advantage over isomeric 2-(3-(1H-pyrazol-4-yl)phenyl)acetic acid derivatives observed in anticancer screens [5]. The emergence of such structure-activity data underscores how strategic substitution patterns transform pyrazole-acetic acid hybrids from promiscuous scaffolds to precision-targeted therapeutic agents.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1